Cas no 23838-75-7 (Benzenamine,2-[4-(1,1-dimethylpropyl)phenoxy]-)

Benzenamine,2-[4-(1,1-dimethylpropyl)phenoxy]-, is a specialized aromatic amine derivative featuring a tert-pentylphenoxy substituent. This compound is of interest in organic synthesis and industrial applications due to its unique steric and electronic properties imparted by the bulky tert-pentyl group. The phenoxy linkage enhances stability while allowing for further functionalization, making it a versatile intermediate in the preparation of dyes, pharmaceuticals, or agrochemicals. Its structural characteristics may also contribute to improved solubility and reactivity in specific reaction conditions. The compound’s defined molecular architecture ensures consistency in synthetic pathways, supporting precise chemical modifications for targeted applications.
Benzenamine,2-[4-(1,1-dimethylpropyl)phenoxy]- structure
23838-75-7 structure
Product Name:Benzenamine,2-[4-(1,1-dimethylpropyl)phenoxy]-
CAS No:23838-75-7
MF:C17H21NO
MW:255.354744672775
CID:259309
PubChem ID:90277
Update Time:2025-10-24

Benzenamine,2-[4-(1,1-dimethylpropyl)phenoxy]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2-[4-(1,1-dimethylpropyl)phenoxy]-
    • 2-[4-(TERT-PENTYL)PHENOXY]PHENYLAMINE
    • 2-(4-Isopentylphenoxy)aniline
    • 2-[4-(2-methylbutan-2-yl)phenoxy]aniline
    • AKOS006037352
    • 23838-75-7
    • DTXSID30946644
    • SB81528
    • EINECS 245-903-2
    • 2-(4-(Tert-pentyl)phenoxy)aniline
    • MDL: MFCD08688453
    • Inchi: 1S/C17H21NO/c1-4-17(2,3)13-9-11-14(12-10-13)19-16-8-6-5-7-15(16)18/h5-12H,4,18H2,1-3H3
    • InChI Key: ZPAKZPXFBJPSBQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1N)C1C=CC(=CC=1)C(C)(C)CC

Computed Properties

  • Exact Mass: 255.16243
  • Monoisotopic Mass: 255.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.04
  • Boiling Point: 354.7°C at 760 mmHg
  • Flash Point: 156.3°C
  • Refractive Index: 1.564
  • PSA: 35.25

Benzenamine,2-[4-(1,1-dimethylpropyl)phenoxy]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12092998-5g
2-(4-(Tert-pentyl)phenoxy)aniline
23838-75-7 97%
5g
$648 2024-07-24

Benzenamine,2-[4-(1,1-dimethylpropyl)phenoxy]- Related Literature

Additional information on Benzenamine,2-[4-(1,1-dimethylpropyl)phenoxy]-

Benzenamine, 2-[4-(1,1-dimethylpropyl)phenoxy]- (CAS No. 23838-75-7): An Overview

Benzenamine, 2-[4-(1,1-dimethylpropyl)phenoxy]- (CAS No. 23838-75-7) is a versatile organic compound with a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound, also known as 4-(1,1-dimethylpropyl)phenoxybenzeneamine, is characterized by its unique molecular structure, which includes a substituted phenyl ring and an amine group. The compound's chemical formula is C16H23N1O1, and it has a molecular weight of 249.35 g/mol.

The structure of Benzenamine, 2-[4-(1,1-dimethylpropyl)phenoxy]- is particularly noteworthy due to its potential for forming stable complexes with various metal ions. This property makes it an attractive candidate for use in coordination chemistry and catalysis. Recent studies have shown that the compound can serve as a ligand in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.

In the pharmaceutical industry, Benzenamine, 2-[4-(1,1-dimethylpropyl)phenoxy]- has been investigated for its potential therapeutic properties. Research has focused on its ability to modulate specific biological pathways and receptors. For instance, studies have explored its effects on the central nervous system (CNS) and its potential as an antidepressant or anxiolytic agent. The compound's ability to cross the blood-brain barrier and interact with serotonin receptors has been a key area of interest.

Recent advancements in computational chemistry have provided valuable insights into the molecular dynamics and binding interactions of Benzenamine, 2-[4-(1,1-dimethylpropyl)phenoxy]-. Molecular docking studies have revealed that the compound can form stable complexes with various protein targets, including enzymes and receptors involved in neurodegenerative diseases. These findings suggest that the compound may have potential applications in the development of novel drugs for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its pharmaceutical applications, Benzenamine, 2-[4-(1,1-dimethylpropyl)phenoxy]- has been studied for its use in agrochemicals. The compound's ability to enhance plant growth and improve crop yields has been explored in several research projects. Studies have shown that it can act as a plant growth regulator by modulating hormone levels and improving nutrient uptake. This makes it a promising candidate for use in sustainable agriculture practices.

The environmental impact of Benzenamine, 2-[4-(1,1-dimethylpropyl)phenoxy]- has also been a subject of recent research. Studies have investigated its biodegradability and potential for accumulation in ecosystems. Initial findings suggest that the compound is relatively biodegradable under aerobic conditions and does not pose significant environmental risks when used responsibly.

In materials science, Benzenamine, 2-[4-(1,1-dimethylpropyl)phenoxy]- has been explored for its use in the development of functional materials. Its ability to form stable complexes with metal ions makes it suitable for use in the synthesis of conductive polymers and other advanced materials. These materials have potential applications in electronics, energy storage, and sensing technologies.

The synthesis of Benzenamine, 2-[4-(1,1-dimethylpropyl)phenoxy]- typically involves multi-step processes that include nucleophilic substitution reactions and aromatic substitution reactions. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods that reduce waste and minimize environmental impact. These methods often involve the use of catalysts and solvents that are environmentally friendly.

In conclusion, Benzenamine, 2-[4-(1,1-dimethylpropyl)phenoxy]- (CAS No. 23838-75-7) is a multifaceted compound with a wide range of applications across various fields. Its unique chemical structure and properties make it a valuable component in pharmaceuticals, agrochemicals, materials science, and coordination chemistry. Ongoing research continues to uncover new potential uses for this compound, highlighting its importance in modern scientific endeavors.

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